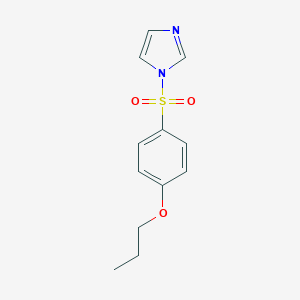

1-(4-Propoxyphenyl)sulfonylimidazole

Description

1-(4-Propoxyphenyl)sulfonylimidazole is a synthetic sulfonylimidazole derivative characterized by a propoxyphenyl group attached to the sulfonyl moiety of an imidazole core. This structure combines the electron-withdrawing sulfonyl group with the alkoxy-substituted aromatic ring, influencing its physicochemical properties and biological interactions. aureus) .

Properties

CAS No. |

898644-54-7 |

|---|---|

Molecular Formula |

C12H14N2O3S |

Molecular Weight |

266.32g/mol |

IUPAC Name |

1-(4-propoxyphenyl)sulfonylimidazole |

InChI |

InChI=1S/C12H14N2O3S/c1-2-9-17-11-3-5-12(6-4-11)18(15,16)14-8-7-13-10-14/h3-8,10H,2,9H2,1H3 |

InChI Key |

LYQJXJJPQBWPQS-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Sulfonylimidazole Derivatives with Varied Aryl Substituents

The sulfonyl group’s aryl substituent significantly impacts molecular properties. For example:

Key Findings :

- The propoxyphenyl group’s ether oxygen may improve aqueous solubility compared to the trimethylphenyl analog, which relies on hydrophobic interactions.

Compounds with 4-Propoxyphenyl Moieties but Different Cores

The 4-propoxy substitution is shared across diverse scaffolds, influencing target specificity:

Quinoline Derivatives (e.g., 2-(4-Propoxyphenyl)quinoline)

- Activity: Demonstrated >65% inhibition of S. aureus NorA efflux pump at 50 µM, surpassing many natural flavones .

- Structural Insight: The quinoline core’s planar structure may enhance DNA intercalation or efflux pump binding, whereas the imidazole core in 1-(4-propoxy phenyl)sulfonylimidazole offers a smaller, more flexible scaffold.

Benzamide Derivatives (e.g., Compound 7 in )

- Structure: N-[(2S)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-(4-propoxyphenyl)propan-2-yl]benzamide .

Imidazole Derivatives with Alkoxyaryl Substituents

describes 1-(2-(4-Methoxyphenyl)-2-(3-(4-Methoxyphenyl)propoxy)ethyl)-1H-imidazole hydrochloride, highlighting:

- Substituent Effects : Dual methoxy groups may reduce steric hindrance compared to propoxy, altering receptor binding kinetics.

- Physicochemical Properties: The hydrochloride salt improves water solubility, a formulation advantage over non-ionic sulfonylimidazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.